デシソプロピルエチルトロセミド

説明

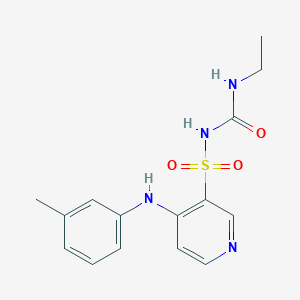

Desisopropyl ethyl torsemide is a chemical compound with the molecular formula C15H18N4O3S and a molecular weight of 334.393. It is a derivative of torsemide, a pyridine-sulfonylurea used as a loop diuretic and antihypertensive agent . Desisopropyl ethyl torsemide is often studied as a related substance or impurity in the synthesis and characterization of torsemide .

科学的研究の応用

Desisopropyl ethyl torsemide has several scientific research applications:

Biology: Studies on its biological activity and potential therapeutic effects are ongoing.

Industry: It is used in the development and optimization of pharmaceutical formulations and processes.

作用機序

Target of Action

Desisopropyl ethyl torsemide, a derivative of torsemide, is likely to share similar targets. Torsemide is a high-ceiling loop diuretic . It primarily targets the Na+/K+/Cl- pump located on the luminal cell membrane surface in the medullary thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .

Mode of Action

The mode of action of desisopropyl ethyl torsemide is expected to be similar to that of torsemide. Torsemide inhibits the Na+/K+/Cl- pump by binding to a chloride ion-binding site of the pump . This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This diuretic action helps in the management of conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .

Pharmacokinetics

Torsemide is known to have a bioavailability of 963% . It is metabolized in the liver via CYP2C9 and to a minor extent, CYP2C8 and CYP2C18 . About 21% of torsemide is excreted in urine . The half-life of elimination is approximately 3.5 hours . These properties may vary for desisopropyl ethyl torsemide.

Action Environment

The action of desisopropyl ethyl torsemide can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as natural organic matter, carbonate/bicarbonate, or chloride ions, can affect the degradation and efficacy of similar compounds . Genetic polymorphisms, particularly in enzymes like CYP2C9 and OATP1B1, can also significantly influence the pharmacokinetics and pharmacodynamics of the drug .

準備方法

The synthesis of desisopropyl ethyl torsemide involves several steps, starting from key intermediates. One common synthetic route includes the reaction of 4-hydroxy-pyridine with ethyl chloroformate, followed by further reactions to introduce the sulfonylurea and pyridine moieties . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Desisopropyl ethyl torsemide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

類似化合物との比較

Desisopropyl ethyl torsemide is compared with other similar compounds, such as:

Torasemide: The parent compound, used as a loop diuretic and antihypertensive agent.

N-(isopropyl-carbamoyl)-4-(m-tolylamino) pyridine-3-sulfonamide: Another related substance in the synthesis of torsemide.

N-desisopropyl-DN203368: A metabolite identified in the study of torsemide. The uniqueness of desisopropyl ethyl torsemide lies in its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties.

生物活性

Desisopropyl ethyl torsemide is a derivative of torsemide, a loop diuretic widely used in clinical settings for managing conditions such as congestive heart failure (CHF) and hypertension. This article explores the biological activity of desisopropyl ethyl torsemide, its pharmacokinetics, mechanisms of action, and clinical implications based on available research findings.

Overview of Torsemide and Its Metabolites

Torsemide, the parent compound, is known for its potent diuretic effects, primarily acting on the thick ascending limb of the loop of Henle. It inhibits the Na+/K+/2Cl- co-transporter, leading to increased excretion of sodium and chloride ions, which subsequently promotes diuresis. The major metabolite, a carboxylic acid derivative, is biologically inactive; however, two lesser metabolites retain some diuretic activity .

Desisopropyl ethyl torsemide likely shares similar pharmacological properties due to its structural relationship with torsemide. Understanding the biological activity of desisopropyl ethyl torsemide requires examining its pharmacokinetics and effects observed in clinical studies.

Pharmacokinetics

The pharmacokinetic profile of torsemide provides insights into its derivatives. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Serum Concentration | 1 hour post-administration |

| Protein Binding | >99% |

| Half-Life | 6-8 hours (varies with condition) |

| Clearance | Hepatic metabolism (80%), renal (20%) |

Desisopropyl ethyl torsemide is expected to exhibit high bioavailability and extensive protein binding similar to torsemide, enhancing its therapeutic efficacy in patients with renal or hepatic dysfunction .

The primary mechanism of action for desisopropyl ethyl torsemide is anticipated to mirror that of torsemide:

- Inhibition of Na+/K+/2Cl- Co-transporter : This action leads to increased sodium and water excretion.

- Impact on Renin-Angiotensin-Aldosterone System (RAAS) : Torsemide has been shown to inhibit aldosterone synthase, potentially reducing myocardial fibrosis and improving cardiac outcomes in heart failure patients . This effect may also be applicable to its derivatives.

Clinical Efficacy

Research indicates that torsemide has favorable outcomes in heart failure management compared to other diuretics like furosemide. Key findings from clinical studies include:

- Improved Functional Class : In the TORIC study, patients receiving torsemide showed better NYHA functional class improvements compared to those on furosemide .

- Reduced Hospitalizations : Studies have indicated that torsemide may lead to fewer hospital readmissions for heart failure compared to other diuretics .

- Safety Profile : Torsemide has a favorable safety profile with fewer instances of hypokalemia compared to furosemide, suggesting that desisopropyl ethyl torsemide may also exhibit similar safety characteristics .

Case Studies

Several case studies highlight the effectiveness of torsemide in various populations:

- Heart Failure Patients : A randomized trial involving 1,377 CHF patients demonstrated lower mortality rates in those treated with torsemide versus furosemide .

- Chronic Kidney Disease : In patients with renal impairment, torsemide maintained effective diuresis without significant changes in pharmacokinetic parameters, indicating potential benefits for desisopropyl ethyl torsemide in this demographic .

特性

IUPAC Name |

1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXQRKMODMEHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58155-35-4 | |

| Record name | Desisopropyl ethyl torsemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58155-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYL ETHYL TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。